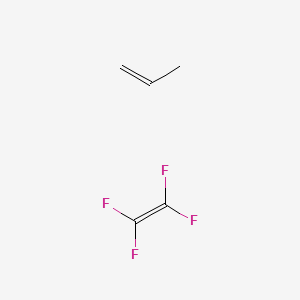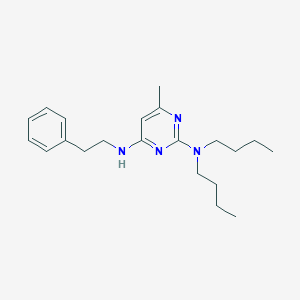
2-N,2-N-dibutyl-6-methyl-4-N-(2-phenylethyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,2-N-dibutyl-6-methyl-4-N-(2-phenylethyl)pyrimidine-2,4-diamine is a complex organic compound with a pyrimidine core This compound is characterized by its unique structure, which includes dibutyl, methyl, and phenylethyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N-dibutyl-6-methyl-4-N-(2-phenylethyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the alkylation of pyrimidine derivatives with dibutylamine and phenylethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-N,2-N-dibutyl-6-methyl-4-N-(2-phenylethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
2-N,2-N-dibutyl-6-methyl-4-N-(2-phenylethyl)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including potential anti-cancer or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-N,2-N-dibutyl-6-methyl-4-N-(2-phenylethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it could inhibit enzyme activity by occupying the active site or modulate receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: A sterically hindered, non-nucleophilic base used in organic synthesis.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Known for its stability and use in various chemical reactions.
Uniqueness
2-N,2-N-dibutyl-6-methyl-4-N-(2-phenylethyl)pyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
53305-50-3 |
|---|---|
Molecular Formula |
C21H32N4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-N,2-N-dibutyl-6-methyl-4-N-(2-phenylethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C21H32N4/c1-4-6-15-25(16-7-5-2)21-23-18(3)17-20(24-21)22-14-13-19-11-9-8-10-12-19/h8-12,17H,4-7,13-16H2,1-3H3,(H,22,23,24) |
InChI Key |
AEAVHZITOWWBBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=CC(=N1)NCCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




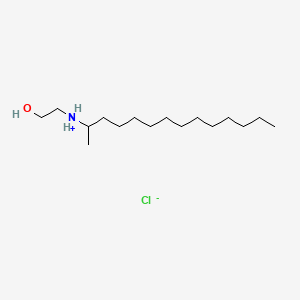
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)

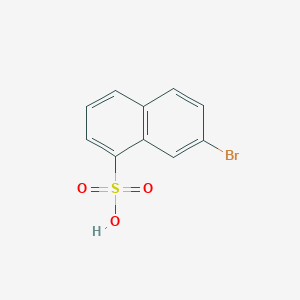
![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)

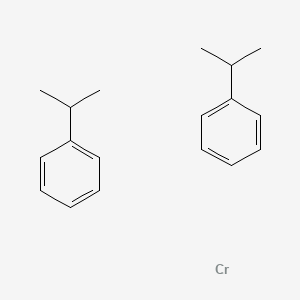
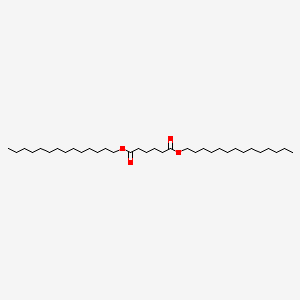
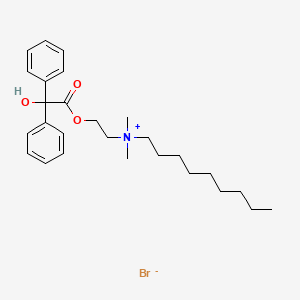
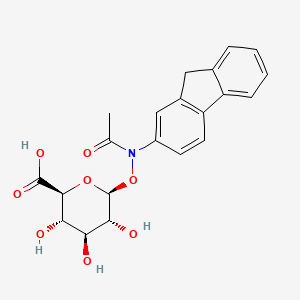
![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)
